molecular formula C8H15NS B13338675 N-cyclopropylthian-3-amine

N-cyclopropylthian-3-amine

Cat. No.: B13338675
M. Wt: 157.28 g/mol
InChI Key: VWEOMLYDUOPTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropylthian-3-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a thian-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropylthian-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with thian-3-one under specific conditions. The reaction typically requires a catalyst, such as copper acetate, and is carried out in a solvent like dichloroethane . The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylthian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylthian-3-one, while reduction can produce this compound derivatives with different substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropylthian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

N-cyclopropylthian-3-amine can be compared with other similar compounds, such as:

Biological Activity

N-cyclopropylthian-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a thian (thiophene) moiety, which enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula and structural representation are crucial for understanding its reactivity and biological implications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on structure–activity relationships (SAR) revealed that compounds with similar structural motifs displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest:

  • High Activity : Compounds in the macrocyclic form showed superior antibacterial activity compared to their monomeric counterparts.
  • Effective Against : Notable efficacy was observed against Staphylococcus aureus, Bacillus cereus, and Escherichia coli .

Data Table: Antibacterial Efficacy of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundBacillus cereus16 µg/mL
This compoundEscherichia coli32 µg/mL

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in K562 leukemia cells through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Case Study: Apoptotic Effects on K562 Cells

In a controlled experiment, K562 cells were treated with varying concentrations of this compound, leading to the following results:

  • Concentration : 10 µM resulted in 9.64% apoptosis.
  • Concentration : 14 µM resulted in 37.72% apoptosis.

These results underscore the compound's potential as an anticancer agent, particularly in targeting leukemia .

The mechanism underlying the biological activity of this compound appears to involve interaction with cellular membranes and disruption of bacterial cell integrity. Studies using model negatively charged vesicles demonstrated that the compound alters membrane properties, leading to increased vesicle size and changes in zeta potential, indicative of bactericidal activity .

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N-cyclopropylthian-3-amine

InChI

InChI=1S/C8H15NS/c1-2-8(6-10-5-1)9-7-3-4-7/h7-9H,1-6H2

InChI Key

VWEOMLYDUOPTRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.